1,4-Diaminobutane Dihydroiodide

Catalog No.
S3318970
CAS No.
916849-52-0
M.F
C4H14I2N2
M. Wt
343.98 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,4-Diaminobutane Dihydroiodide

CAS Number

916849-52-0

Product Name

1,4-Diaminobutane Dihydroiodide

IUPAC Name

butane-1,4-diamine;dihydroiodide

Molecular Formula

C4H14I2N2

Molecular Weight

343.98 g/mol

InChI

InChI=1S/C4H12N2.2HI/c5-3-1-2-4-6;;/h1-6H2;2*1H

InChI Key

XZUCBFLUEBDNSJ-UHFFFAOYSA-N

SMILES

C(CCN)CN.I.I

Canonical SMILES

C(CCN)CN.I.I

1,4-Diaminobutane dihydroiodide, also known as putrescine dihydroiodide, is an organic compound with the chemical formula C4H12N2I2. It appears as a white to light yellow crystalline powder and is highly soluble in water. This compound is derived from 1,4-diaminobutane through its reaction with hydroiodic acid. The molecular weight of 1,4-diaminobutane dihydroiodide is approximately 236.07 g/mol, and it has a melting point that varies depending on purity and form .

The compound exhibits basic properties due to the presence of two amino groups, which can form salts with acids. Its structural characteristics make it a versatile reagent in various chemical applications, particularly in organic synthesis and polymer chemistry .

There is no current information available on the specific mechanism of action of Putrescine Dihydroiodide.

Due to the lack of specific research on Putrescine Dihydroiodide, it's important to handle it with caution, assuming similar properties to Putrescine Dihydrochloride, which can be:

  • Corrosive: It can irritate or damage skin and eyes on contact [].
  • Toxic: Ingestion or inhalation can be harmful [].
  • Limited data exists on its flammability or specific reactivity.
  • Precursor in Organic Synthesis

    1,4-DBDI can be used as a starting material for the synthesis of various organic compounds, such as amides, imides, and heterocycles. For instance, it can be used to synthesize N-substituted amides through acylation reactions [].

  • Cross-linking Agent

    1,4-DBDI can act as a cross-linking agent for polymers and biomolecules. It can form covalent bonds between two molecules containing functional groups like carboxylic acids or amines, thereby creating a network structure []. This property has applications in the development of hydrogels, drug delivery systems, and biomaterials [, ].

  • Biological Research

    1,4-DBDI is a naturally occurring polyamine, also known as putrescine. It plays a role in various biological processes, such as cell growth, differentiation, and polyamine metabolism. Researchers use 1,4-DBDI to study these processes and their potential implications in various diseases [].

  • Formation of Salts: It can react with strong acids to form salts, enhancing its utility in biochemical applications.
  • Cross-Linking Agent: In polymer chemistry, it acts as a cross-linking agent, improving the mechanical properties of polymers.
  • Synthesis of Derivatives: It can be used as a building block for synthesizing other organic compounds, including pharmaceuticals and agrochemicals .

Example Reaction

The synthesis of 1,4-diaminobutane dihydroiodide can be represented as:

1 4 Diaminobutane+Hydroiodic Acid1 4 Diaminobutane Dihydroiodide\text{1 4 Diaminobutane}+\text{Hydroiodic Acid}\rightarrow \text{1 4 Diaminobutane Dihydroiodide}

The primary method for synthesizing 1,4-diaminobutane dihydroiodide involves the reaction of 1,4-diaminobutane with hydroiodic acid. This reaction typically occurs under controlled conditions to ensure purity and yield:

  • Reagents: 1,4-Diaminobutane and hydroiodic acid.
  • Procedure:
    • Mix 1,4-diaminobutane with hydroiodic acid in a suitable solvent.
    • Heat the mixture gently while stirring.
    • Allow the solution to cool and crystallize.
    • Filter and purify the resulting crystals .

1,4-Diaminobutane dihydroiodide finds applications across various fields:

  • Biochemical Research: Used in preparing specialized cell culture media for stem cells.
  • Polymer Chemistry: Acts as a cross-linking agent to enhance polymer properties.
  • Pharmaceuticals: Serves as an intermediate in the synthesis of various drugs .

Several compounds share structural similarities with 1,4-diaminobutane dihydroiodide. Here are some comparable compounds:

Compound NameChemical FormulaUnique Features
1,4-Diaminobutane DihydrochlorideC4H14Cl2N2Commonly used as a cross-linking agent in polymers.
PutrescineC4H12N2A toxic diamine formed during putrefaction; less soluble than its iodide counterpart.
CadaverineC5H14N2A homologue of putrescine; involved in similar biological processes but longer chain.
SpermidineC7H18N4A polyamine that plays significant roles in cellular functions; more complex structure than putrescine.

Uniqueness

1,4-Diaminobutane dihydroiodide is unique due to its specific application in biochemical research and its interaction with stem cells. Its ability to form stable complexes with iodine enhances its solubility and reactivity compared to other similar compounds.

Hydrogen Bond Acceptor Count

2

Hydrogen Bond Donor Count

4

Exact Mass

343.92464 g/mol

Monoisotopic Mass

343.92464 g/mol

Heavy Atom Count

8

Dates

Modify: 2023-08-19

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